molecular formula C9H6ClNO2 B3056314 6-Chloro-2-methyl-4H-3,1-benzoxazin-4-one CAS No. 7033-50-3

6-Chloro-2-methyl-4H-3,1-benzoxazin-4-one

Cat. No. B3056314
CAS RN: 7033-50-3
M. Wt: 195.6 g/mol
InChI Key: UXMVQZIDRMBYRK-UHFFFAOYSA-N
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Patent
US07396958B2

Procedure details

To 15 g of 2-amino-5-chlorobenzoic acid are added 80 ml of acetic anhydride, and the mixture is refluxed for 2 hours. The reaction medium is concentrated and the residue is recrystallized from ethanol. After filtering off and rinsing the precipitate, 10.25 g of the expected product are obtained.
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
80 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:10]=[CH:9][C:8]([Cl:11])=[CH:7][C:3]=1[C:4]([OH:6])=[O:5].[C:12](OC(=O)C)(=O)[CH3:13]>>[Cl:11][C:8]1[CH:9]=[CH:10][C:2]2[N:1]=[C:12]([CH3:13])[O:5][C:4](=[O:6])[C:3]=2[CH:7]=1

Inputs

Step One
Name
Quantity
15 g
Type
reactant
Smiles
NC1=C(C(=O)O)C=C(C=C1)Cl
Name
Quantity
80 mL
Type
reactant
Smiles
C(C)(=O)OC(C)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture is refluxed for 2 hours
Duration
2 h
CONCENTRATION
Type
CONCENTRATION
Details
The reaction medium is concentrated
CUSTOM
Type
CUSTOM
Details
the residue is recrystallized from ethanol
FILTRATION
Type
FILTRATION
Details
After filtering off
WASH
Type
WASH
Details
rinsing the precipitate, 10.25 g of the expected product
CUSTOM
Type
CUSTOM
Details
are obtained

Outcomes

Product
Name
Type
Smiles
ClC1=CC2=C(N=C(OC2=O)C)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.